molecular formula C16H36OSn2 B12648496 1,1,3,3-Tetrabutyldistannoxane CAS No. 45234-42-2

1,1,3,3-Tetrabutyldistannoxane

Cat. No.: B12648496
CAS No.: 45234-42-2
M. Wt: 481.9 g/mol
InChI Key: ZLXMDTDPTCRLKU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrabutyldistannoxane is an organotin compound with the chemical formula C₂₀H₄₂O₅Sn₂. It is commonly used in organic synthesis and as a catalyst in various chemical reactions. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .

Chemical Reactions Analysis

1,1,3,3-Tetrabutyldistannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce tin hydrides .

Scientific Research Applications

1,1,3,3-Tetrabutyldistannoxane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in polymerization reactions and as a stabilizer in radical polymerization processes. In biology, it has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. Industrially, it is used as an additive in coatings, plastics, and rubber to enhance their properties .

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyldistannoxane involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions and organic molecules, which can influence the reactivity and stability of these species. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

1,1,3,3-Tetrabutyldistannoxane can be compared with other organotin compounds, such as dibutyltin oxide and tributyltin chloride. While all these compounds share similar structural features, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Dibutyltin oxide, for example, is primarily used as a precursor in the synthesis of other organotin compounds, while tributyltin chloride is known for its biocidal properties .

Properties

CAS No.

45234-42-2

Molecular Formula

C16H36OSn2

Molecular Weight

481.9 g/mol

InChI

InChI=1S/4C4H9.O.2Sn/c4*1-3-4-2;;;/h4*1,3-4H2,2H3;;;

InChI Key

ZLXMDTDPTCRLKU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)O[Sn](CCCC)CCCC

Origin of Product

United States

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